1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-22(20,15-9-7-14(8-10-15)17-12-21)18-11-3-5-13-4-1-2-6-16(13)18/h1-2,4,6-10H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKROSFKSRRRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a compound of significant interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including antitumor properties and mechanisms of action.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with an isothiocyanate group and a sulfonyl moiety. The general formula can be represented as follows:
Key Functional Groups:
- Isothiocyanate : Known for its role in biological activity modulation.
- Sulfonyl Group : Enhances solubility and biological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline, including the compound , exhibit notable antitumor properties. For instance, a study reported several novel tetrahydroquinoline derivatives with IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent:
| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |
|---|---|---|
| 32 | 2.5 | More potent |
| 25 | 3 | More potent |
| 41 | 5 | More potent |
| 35 | 10 | More potent |
| 33 | 12 | More potent |
| 37 | 12.5 | More potent |
| 28 | 25 | Comparable |
These findings indicate that the compound may serve as a promising candidate for further development in cancer therapy .
The mechanism by which this compound exerts its antitumor effects may involve several pathways:
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest at various phases, inhibiting cancer cell proliferation.
- Apoptosis Induction : The presence of the isothiocyanate group is associated with the activation of apoptotic pathways, leading to programmed cell death in tumor cells.
- Inhibition of Metastasis : Some studies suggest that tetrahydroquinoline derivatives can inhibit the migration and invasion of cancer cells, thus preventing metastasis.
Additional Biological Activities
Beyond antitumor effects, compounds related to tetrahydroquinolines have been implicated in various biological activities:
- Neuroprotective Effects : Certain derivatives have been shown to cross the blood-brain barrier and may have implications in neurodegenerative diseases like Parkinson's disease .
- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against various pathogens.
Case Studies
A comprehensive review of literature reveals several case studies where derivatives of tetrahydroquinoline were tested for their biological efficacy:
-
Study on Antitumor Activity :
- Conducted on human cancer cell lines.
- Results indicated that compounds exhibited dose-dependent cytotoxicity.
-
Neuropharmacological Assessment :
- Evaluated the ability of tetrahydroquinoline derivatives to protect neuronal cells from oxidative stress.
- Findings suggested significant neuroprotective effects at certain concentrations.
-
Antimicrobial Testing :
- Investigated against strains of bacteria and fungi.
- Results indicated varying degrees of effectiveness, warranting further exploration into structure-activity relationships.
Chemical Reactions Analysis
Reactivity of the Isothiocyanate Group
The isothiocyanate (-NCS) group exhibits nucleophilic reactivity, enabling:
-
Thiourea formation : Reaction with primary/secondary amines yields substituted thioureas.
Example :
This reaction is analogous to other aryl isothiocyanates, where the -NCS group reacts with amines to form stable thiourea derivatives . -
Cycloaddition : The -NCS group participates in [4+2] cycloadditions with dienes, forming six-membered heterocycles.
Sulfonyl Group Reactivity
The sulfonyl (-SO₂-) group acts as an electron-withdrawing group, facilitating:
-
Nucleophilic substitution : The sulfonyl group can undergo displacement reactions with nucleophiles (e.g., hydroxide, amines) under basic conditions.
-
Reductive cleavage : Catalytic hydrogenation or treatment with reducing agents (e.g., LiAlH₄) may reduce the sulfonyl group to a thioether (-S-) or sulfide (-SH) .
Tetrahydroquinoline Core Modifications
The tetrahydroquinoline moiety undergoes ring-related transformations:
-
Oxidation : Treatment with oxidizing agents (e.g., KMnO₄, DDQ) converts the tetrahydroquinoline to quinoline derivatives .
-
Hydrogenation/Dehydrogenation : The saturated ring can be fully hydrogenated or dehydrogenated to aromatic quinoline under metal catalysis .
Synthetic Utility
-
Drug discovery : Sulfonylated tetrahydroquinolines are precursors to MCL-1 inhibitors, with the sulfonyl group enhancing binding affinity to hydrophobic pockets in proteins .
-
Bioconjugation : The isothiocyanate group enables covalent attachment to biomolecules (e.g., antibodies, enzymes) for diagnostic applications .
Mechanistic Insights
-
Steric effects : Bulky substituents on the tetrahydroquinoline nitrogen influence reaction selectivity, as observed in domino reduction-cyclization processes .
-
Catalyst dependence : Metal catalysts (e.g., Pd/C, Pt/C) modulate hydrogenation pathways, favoring either dihydroquinoline or fully aromatic products .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural analogs and their distinguishing features:
*Note: The molecular formula C₁₆H₁₃ClN₂O₃S corresponds to a chloro-substituted variant in ; the exact mass of the target compound may vary slightly depending on isotopic composition.
Key Observations:
Electrophilicity : The 4-isothiocyanate group in the target compound is more electrophilic than isocyanate (N=C=O) or sulfonamide (N–SO₂) analogs, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes).
Hydrogen Bonding : Benzylsulfonyl-THQ forms weak C–H···O interactions in its crystal lattice, while tosyl derivatives exhibit distinct bond angles at nitrogen (347.9° vs. 354.6° in benzylsulfonyl-THQ), influencing packing efficiency.
Q & A
Q. What are the recommended synthetic routes for 1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sulfonylation of the tetrahydroquinoline core followed by isothiocyanate functionalization. A general protocol (adapted from analogous tetrahydroquinoline derivatives) includes:
- Step 1 : Sulfonylation of 1,2,3,4-tetrahydroquinoline with 4-isothiocyanatobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
- Step 2 : Purification via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
- Optimization : Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and adjust stoichiometry (1.2 equivalents of sulfonyl chloride) to minimize byproducts. For scale-up, inert atmosphere (N₂/Ar) prevents oxidation of the tetrahydroquinoline core .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry and functional groups. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/isothiocyanate carbons (δ 120–140 ppm) .
- IR Spectroscopy : Validate sulfonyl (S=O stretch ~1350 cm⁻¹) and isothiocyanate (N=C=S stretch ~2050 cm⁻¹) groups .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis (e.g., R factor <0.05) resolves bond lengths and angles, particularly the sulfonyl group geometry .
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation from isothiocyanate reactivity .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas during sulfonylation) .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (vermiculite) .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with cellular targets?
Methodological Answer:
- In vitro Assays : Screen for neurotoxicity or antitumor activity using cell viability assays (MTT/XTT) on neuronal (SH-SY5Y) or cancer (HeLa) cell lines. Compare IC₅₀ values to known isoquinoline derivatives (e.g., tetrahydroisoquinolines with IC₅₀ ~10–50 µM) .
- Target Identification : Use fluorescent probes (e.g., dansyl-labeled analogs) to study binding to sulfotransferases or thioredoxin reductase via fluorescence polarization .
- SAR Studies : Modify the sulfonyl/isothiocyanate groups to assess their role in bioactivity. For example, replacing the isothiocyanate with a nitro group reduces cytotoxicity .
Q. What strategies address the reactivity challenges of the isothiocyanate group during derivatization?
Methodological Answer:
- Stabilization : Perform reactions at low temperatures (0–4°C) to prevent premature hydrolysis of the isothiocyanate group to thiourea .
- Selective Protection : Temporarily protect the isothiocyanate with a tert-butoxycarbonyl (Boc) group during sulfonylation, followed by deprotection with TFA .
- Kinetic Monitoring : Use HPLC-MS to track isothiocyanate stability under varying pH (optimal range: pH 6–8) .
Q. How can contradictory spectral or crystallographic data be resolved for this compound?
Methodological Answer:
- Data Reconciliation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, ambiguous aromatic protons can be assigned via NOESY correlations .
- Crystallographic Refinement : If X-ray data shows disorder (e.g., in the sulfonyl group), apply restraints to bond lengths/angles and refine occupancy factors using software like SHELXL .
- Reproducibility : Repeat syntheses under identical conditions to rule out batch-specific impurities (e.g., residual solvents affecting melting points) .
Key Research Findings from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
